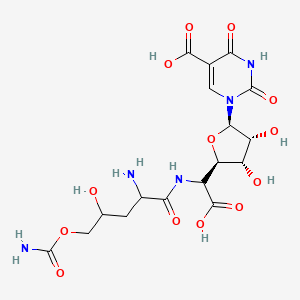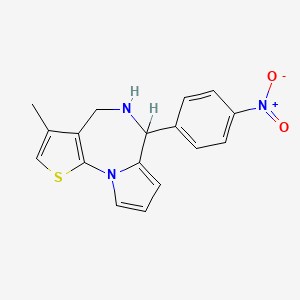
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-phenylspiro(55)undecan-2-amine hydrochloride is a chemical compound known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves several steps. One common method includes the reaction of 4-phenylbutan-2-one with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through crystallization or chromatography. Industrial production methods may involve more efficient catalytic processes and large-scale reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride can be compared with other spiro compounds, such as:
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different substituents, leading to variations in their chemical and biological properties.
1,3-Dioxane and 1,3-Dithiane spiranes: These derivatives contain oxygen or sulfur atoms in their rings, which can influence their reactivity and applications.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in their spiro units, offering unique stereochemical and conformational properties.
This compound stands out due to its specific combination of substituents and its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
86840-00-8 |
|---|---|
Molekularformel |
C19H30ClN |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
N,N-dimethyl-2-phenylspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C19H29N.ClH/c1-20(2)18-13-17(16-9-5-3-6-10-16)14-19(15-18)11-7-4-8-12-19;/h3,5-6,9-10,17-18H,4,7-8,11-15H2,1-2H3;1H |
InChI-Schlüssel |
FVRBFKVLDCKYAC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CC(CC2(C1)CCCCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


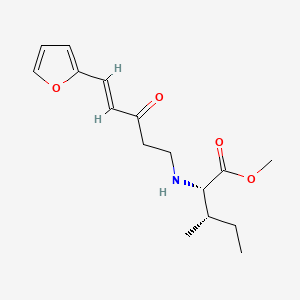
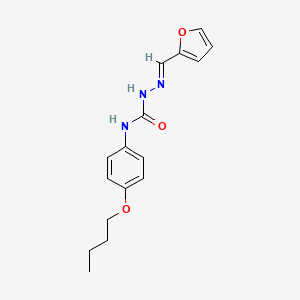
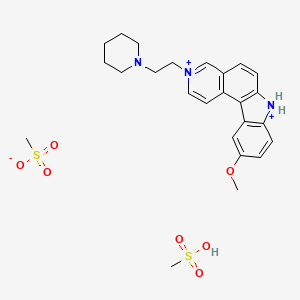
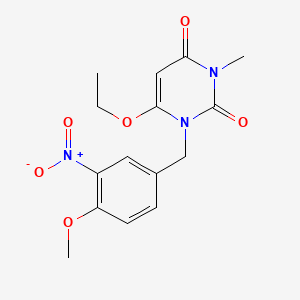


![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)



